molecular formula C19H18ClN5OS B11582088 N-(4-chlorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-chlorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11582088
M. Wt: 399.9 g/mol
InChI Key: QWHHKIRZQVNVFH-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with chlorophenyl and methylphenyl groups. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride to form an intermediate. This intermediate is then subjected to cyclization under reflux conditions in ethanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolothiadiazines.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition leads to the disruption of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C19H18ClN5OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H18ClN5OS/c1-11-3-5-13(6-4-11)16-17(27-19-23-22-12(2)25(19)24-16)18(26)21-15-9-7-14(20)8-10-15/h3-10,16-17,24H,1-2H3,(H,21,26)

InChI Key

QWHHKIRZQVNVFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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